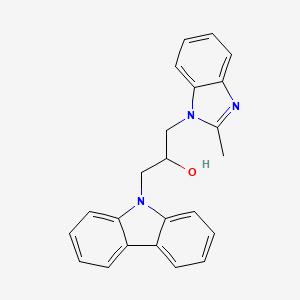

1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol

Descripción

1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is a heterocyclic organic compound featuring a carbazole moiety linked via a propan-2-ol chain to a 2-methyl-substituted benzimidazole group. Carbazole derivatives are known for their aromaticity and electron-rich properties, making them valuable in materials science and medicinal chemistry .

Propiedades

IUPAC Name |

1-carbazol-9-yl-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c1-16-24-20-10-4-7-13-23(20)25(16)14-17(27)15-26-21-11-5-2-8-18(21)19-9-3-6-12-22(19)26/h2-13,17,27H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPYNSLIOBRLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the carbazole and benzimidazole intermediates, followed by their coupling through a propanol linker. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carbazole and benzimidazole derivatives with oxidized side chains.

Reduction: Reduced forms of the carbazole and benzimidazole moieties.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol has shown promise in various therapeutic areas:

Anticancer Activity

Recent studies have highlighted the potential of carbazole derivatives in cancer treatment. For instance, compounds with similar structures have been evaluated for their ability to inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/Akt/mTOR pathway. These pathways are crucial for cell growth and survival, making them attractive targets for anticancer therapies. The compound's structural features may enhance its binding affinity to these targets, suggesting potential as a lead compound in drug development aimed at overcoming drug resistance in cancer cells .

Antioxidant Properties

The antioxidant capabilities of carbazole derivatives have been extensively studied. Compounds similar to this compound exhibit significant radical scavenging activities, which can protect cells from oxidative stress—a contributing factor in various diseases, including cancer and neurodegenerative disorders .

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in organic electronics:

Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives are commonly used as hole transport materials in OLEDs due to their excellent charge transport properties and thermal stability. The incorporation of benzoimidazole may further enhance the electron transport characteristics, leading to improved device performance and efficiency .

Photovoltaic Cells

Research indicates that carbazole-based compounds can also be utilized in organic photovoltaic devices. Their ability to facilitate charge separation and transport can enhance the efficiency of solar cells, making them a subject of ongoing research in renewable energy technologies .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

The compound can be compared to structurally related benzimidazole-propanol derivatives, particularly those documented in pharmaceutical and synthetic studies. Below is a detailed analysis based on substituent variations, molecular properties, and sourcing:

Structural and Functional Group Analysis

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Purity (%) | Source |

|---|---|---|---|---|

| 1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol (Target) | Carbazol-9-yl, 2-methyl-benzimidazol-1-yl | Not reported | N/A | N/A |

| 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol (Compound 5) | Benzyl-2-imino-benzimidazolyl, phenoxy | Not reported | N/A | InterBioScreen |

| 1-(3-Benzyl-2-imino-benzimidazol-1-yl)-3-(3,5-difluorophenoxy)propan-2-ol (Compound 7) | Benzyl-2-imino-benzimidazolyl, 3,5-difluorophenoxy | 410 [M+H] | >98 | Synthetic |

| 1-(3-Benzyl-2-imino-benzimidazol-1-yl)-3-morpholinopropan-2-ol (Compound 9) | Benzyl-2-imino-benzimidazolyl, morpholino | 367 [M+H] | >98 | Synthetic |

| 1-(3-Benzyl-2-imino-benzimidazol-1-yl)-3-(4-benzylphenoxy)propan-2-ol (Compound 10) | Benzyl-2-imino-benzimidazolyl, 4-benzylphenoxy | 464 [M+H] | >98 | Synthetic |

Key Observations :

Substituent Diversity: The target compound substitutes the benzyl-2-imino group (common in analogs) with a carbazol-9-yl system, introducing a larger, planar aromatic system. This may enhance π-π stacking interactions in biological targets or materials . The 2-methyl-benzimidazole group in the target contrasts with the 2-imino-benzimidazole in analogs (e.g., Compounds 5–11). The methyl group may reduce hydrogen-bonding capacity compared to the imino group but could improve metabolic stability .

Molecular Weight and Physicochemical Properties: Analogs like Compound 10 (464 g/mol) and Compound 7 (410 g/mol) suggest that the target’s molecular weight likely exceeds 400 g/mol due to the carbazole moiety. Higher molecular weight may impact solubility, a critical factor in drug development .

Synthesis and Sourcing :

- Analogs in were either commercially sourced (e.g., InterBioScreen, ChemBridge) or synthesized with high purity, while the target compound’s synthesis route remains undocumented in available literature .

Research Findings and Mechanistic Insights

- Carbazole vs. Phenoxy/Benzyl Groups: Carbazole’s extended conjugation may improve fluorescence properties or binding affinity to aromatic-rich biological targets (e.g., DNA topoisomerases) compared to phenoxy or benzyl-substituted analogs .

- 2-Methyl vs. 2-Imino Substitution: The 2-methyl group in the target compound likely reduces polarity and hydrogen-bond donor capacity compared to 2-imino analogs. This could alter pharmacokinetic profiles, such as membrane permeability or cytochrome P450 interactions .

Actividad Biológica

1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol (CAS Number: 301160-15-6) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the carbazole family, known for their therapeutic potential, particularly in anticancer and neuroprotective applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C23H21N3O

- Molecular Weight : 355.4 g/mol

- Structure : The compound features a carbazole core linked to a benzimidazole moiety, which is significant for its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study reported its effectiveness against the A549 human lung cancer cell line, where it inhibited cell proliferation with an IC50 value of approximately 9 μM. The mechanism involved includes:

- Induction of Cell Cycle Arrest : The compound causes cell cycle arrest leading to cellular senescence.

- Inhibition of Anchorage Independent Growth : This is crucial for cancer metastasis, indicating its potential as an antimetastatic agent .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have been explored extensively. Compounds similar to this compound have shown promise in enhancing neurogenesis and protecting against neurodegenerative diseases. They potentially modulate pathways associated with amyloid-beta peptide accumulation, which is significant in Alzheimer's disease .

Study on Cell Lines

A comprehensive study evaluated various N-substituted carbazoles, including our compound of interest. It was found that:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 9 | Cell cycle arrest, senescence |

| Other carbazole derivatives | HeLa | 5.48 | Induction of apoptosis |

| Other carbazole derivatives | MCF7 | 4.53 | Inhibition of proliferation |

These findings highlight the potential of carbazole derivatives in targeting multiple cancer types through various mechanisms .

Antimicrobial Activity

In addition to anticancer effects, studies have shown that derivatives of carbazole exhibit antimicrobial properties. For instance, compounds similar to 1-Carbazol-9-yl derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.2 to 50 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.